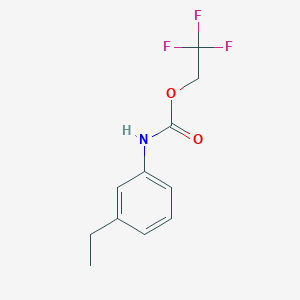
2,2,2-trifluoroethyl N-(3-ethylphenyl)carbamate
Descripción general
Descripción
“2,2,2-trifluoroethyl N-(3-ethylphenyl)carbamate” is a chemical compound with the molecular formula C11H12F3NO2 . It has a molecular weight of 247.21 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “2,2,2-trifluoroethyl N-(3-ethylphenyl)carbamate” can be represented by the InChI code: 1S/C11H12F3NO2/c1-2-8-4-3-5-9(6-8)15-10(16)17-7-11(12,13)14/h3-6H,2,7H2,1H3,(H,15,16) .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Onium Salt Synthesis : A study by Umemoto and Gotoh (1991) detailed the synthesis of various 2,2,2-trifluoroethyl onium triflates, demonstrating their utility in organic synthesis (Umemoto & Gotoh, 1991).
Reduction of Perfluoroalkyl Ketones : Sokeirik et al. (2006) explored the reaction of tert-butyl N-(2-bromophenyl)carbamate with ethyl perfluorooctanoate, providing insights into the reduction processes of these compounds (Sokeirik et al., 2006).
Difluorinated Polyols Synthesis : Balnaves, Percy, and Palmer (1999) showed how trifluoroethyl N-[2-(tert-butyldiphenylsilyloxy)ethyl]-N-isopropylcarbamate can be used in the synthesis of difluorinated polyols (Balnaves, Percy, & Palmer, 1999).
Biological and Medicinal Applications
Phytoene Desaturase Inhibition : Ohki et al. (2003) discussed how certain carbamates, including those with trifluoromethyl groups, can inhibit phytoene desaturase, an enzyme crucial in carotenoid biosynthesis (Ohki et al., 2003).
GABA Receptor Probing : Sammelson and Casida (2003) synthesized a fipronil-based, trifluoromethyldiazirinylfiprole for high-affinity probing of the GABA receptor, showcasing the compound's applications in neurobiology (Sammelson & Casida, 2003).
Chemical Engineering and Material Science
Polyimide Synthesis : Yin et al. (2005) developed fluorinated polyimides using a fluorinated aromatic diamine monomer, demonstrating applications in material science and polymer engineering (Yin et al., 2005).
Chiral Discrimination in Amylose Carbamate : Bereznitski et al. (2002) studied the separation of enantiomers on an amylose tris(3,5-dimethylphenyl)carbamate stationary phase, highlighting its potential in chiral chromatography (Bereznitski et al., 2002).
Direcciones Futuras
Propiedades
IUPAC Name |
2,2,2-trifluoroethyl N-(3-ethylphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO2/c1-2-8-4-3-5-9(6-8)15-10(16)17-7-11(12,13)14/h3-6H,2,7H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEWWIICQBNNBIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoroethyl N-(3-ethylphenyl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



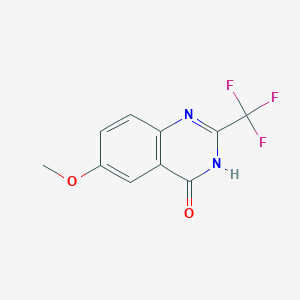
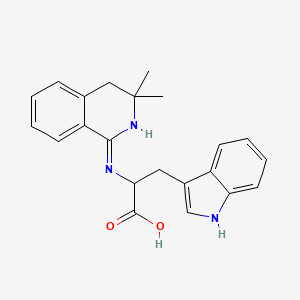
![6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-(2-pyridinyl)-4-pyrimidinol](/img/structure/B1436558.png)
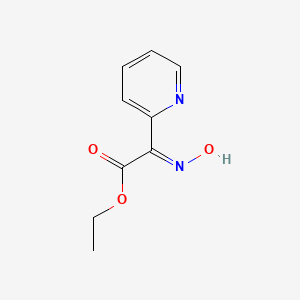
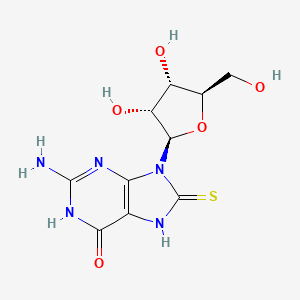
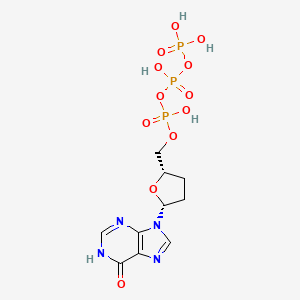
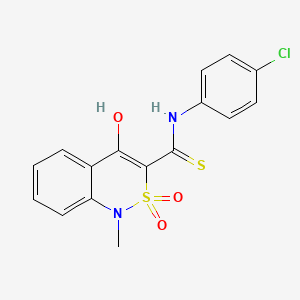
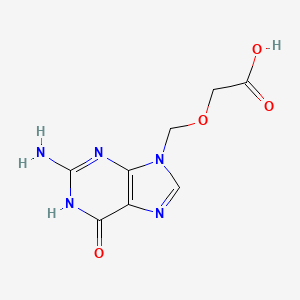
![2-[(2,3-dimethylphenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one](/img/structure/B1436566.png)
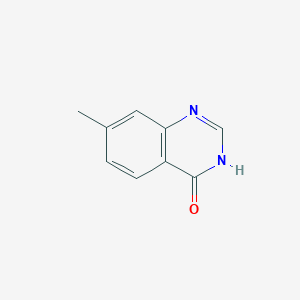
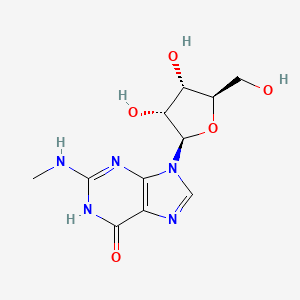
![2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B1436574.png)
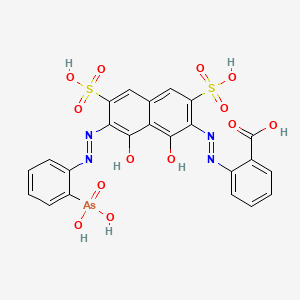
![1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one](/img/structure/B1436576.png)